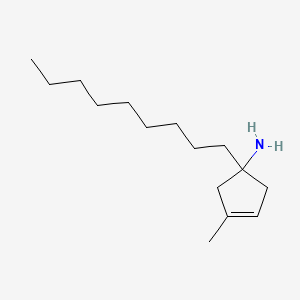

3-Methyl-1-nonylcyclopent-3-enamine

Description

Historical Development and Evolution of Cyclopentene (B43876) Chemistry

The study of cyclopentene and its derivatives is a field with a rich history. Cyclopentane (B165970), the saturated parent cycloalkane, was first prepared by the German chemist Johannes Wislicenus in 1893. wikipedia.org Shortly thereafter, in the same year, Carl Gärtner accomplished the first synthesis of cyclopentene itself from iodocyclopentane (B73287) using potassium hydroxide. wikipedia.org

Initially, cyclopentene chemistry was primarily of academic interest. Early production methods included the dehydration of cyclopentanol. wikipedia.org However, with the advent of modern industrial processes, cyclopentene became more accessible. It is now produced in large quantities through the steam cracking of naphtha and can also be obtained via the catalytic hydrogenation of cyclopentadiene. wikipedia.orgtaylorandfrancis.com While cyclopentene itself has limited direct applications, it serves as a crucial building block in the synthesis of more complex molecules and polymers. taylorandfrancis.comthieme-connect.com The development of methods to construct the cyclopentene ring, such as the Pauson-Khand reaction and various cyclization strategies, has been a significant area of research, enabling the synthesis of a wide array of substituted cyclopentenes. thieme-connect.combaranlab.org

| Key Milestone | Description | Year | Reference |

| First Preparation of Cyclopentane | Synthesized by Johannes Wislicenus. | 1893 | wikipedia.org |

| First Synthesis of Cyclopentene | Prepared by Carl Gärtner from iodocyclopentane. | 1893 | wikipedia.org |

| Industrial Production | Large-scale production via steam cracking of naphtha. | - | wikipedia.org |

| Catalytic Synthesis | Formation from catalytic hydrogenation of cyclopentadiene. | - | wikipedia.orggoogle.com |

| Ring Construction Methods | Development of reactions like the Pauson-Khand reaction for creating the cyclopentenone core. | - | thieme-connect.com |

Significance of Enamines as Synthetic Intermediates and Catalytic Species

Enamines are a class of unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orglibretexts.org The term, a portmanteau of "ene" (from alkene) and "amine," aptly describes their structure: an amino group attached to a carbon-carbon double bond. numberanalytics.com They are considered the nitrogen analogs of enols. wikipedia.org

The synthetic utility of enamines was significantly advanced by the pioneering work of Gilbert Stork in the 1950s and 1960s. jove.comnumberanalytics.com The Stork enamine reaction demonstrated that enamines could serve as effective nucleophiles, reacting with electrophiles such as alkyl halides (alkylation) and acyl halides (acylation) at the α-carbon. jove.comwikipedia.org This process offers a powerful alternative to using enolates for the selective monoalkylation of ketones. wikipedia.org

Key Characteristics of Enamines:

Nucleophilicity: The lone pair of electrons on the nitrogen atom is in conjugation with the C=C double bond, increasing the electron density and nucleophilicity of the α-carbon. jove.comlibretexts.org

Reactivity: Enamines are generally more reactive than their corresponding enols but less reactive than enolates, allowing for a high degree of control in reactions. jove.commakingmolecules.com

Versatility: They participate in a wide range of transformations, including alkylations, acylations, and Michael additions. numberanalytics.comnumberanalytics.com

In the 21st century, the role of enamines has expanded dramatically with the rise of asymmetric organocatalysis, a field for which Benjamin List and David MacMillan were awarded the 2021 Nobel Prize in Chemistry. nobelprize.orgmasterorganicchemistry.com Chiral secondary amines can be used as catalysts to form transient chiral enamines from carbonyl compounds. acs.orgnih.gov These intermediates then react with electrophiles in a highly stereocontrolled manner, providing a powerful method for synthesizing enantiomerically enriched molecules. acs.orgacs.orgrsc.org This approach, known as enamine catalysis, proceeds under mild conditions and offers significant advantages in efficiency and selectivity. numberanalytics.comacs.org

| Feature | Enamines | Enolates |

| Charge | Neutral | Negatively charged |

| Formation | Reaction of a ketone/aldehyde with a secondary amine. wikipedia.org | Deprotonation of an α-hydrogen of a carbonyl compound. |

| Reactivity | Less reactive than enolates, more reactive than enols. makingmolecules.com | Highly reactive, strong nucleophiles. |

| Reaction Conditions | Often mild, can be catalytic. numberanalytics.com | Requires strong base, often stoichiometric. |

Rationale for Investigating the Structural and Mechanistic Nuances of Substituted Cyclopentenamines

The specific structure of 3-Methyl-1-nonylcyclopent-3-enamine, featuring substituents on both the cyclopentene ring and the nitrogen atom, makes it an interesting subject for theoretical and synthetic investigation. The rationale for studying such substituted cyclopentenamines lies in the potential for these substituents to finely tune the molecule's reactivity and stereoselectivity.

Influence of the Methyl Group: The methyl group at the C-3 position of the cyclopentene ring directly influences the electronic properties of the enamine's double bond. It can affect the regioselectivity of subsequent reactions, directing incoming electrophiles. Furthermore, its steric bulk can play a crucial role in controlling the stereochemical outcome of reactions at the α-carbon, potentially leading to high diastereoselectivity.

Influence of the Nonyl Group: The long, nine-carbon (nonyl) alkyl chain attached to the nitrogen atom can impact the molecule's physical properties, such as solubility in various organic solvents. It also contributes to the steric environment around the nitrogen atom, which can influence the conformation of the enamine and the approach of reactants, a key factor in asymmetric catalysis.

Combined Effects: The interplay between the methyl group on the ring and the nonyl group on the amine creates a unique stereochemical and electronic environment. Investigating how these groups collectively influence the stability of different enamine isomers and the transition states of their reactions is fundamental to understanding their synthetic potential. The study of such systems contributes to the broader goal of designing highly selective and efficient catalysts and synthetic intermediates for creating complex molecular architectures.

Overview of Research Approaches in Cyclic Amine and Enamine Science

The study of cyclic amines and enamines employs a wide range of modern synthetic and analytical techniques to elucidate their structure, reactivity, and reaction mechanisms.

Synthetic Methodologies:

Direct Synthesis: The most common method for synthesizing enamines is the acid-catalyzed condensation of a ketone (like 3-methylcyclopentanone) with a secondary amine (like nonylamine, although this is a primary amine and would lead to an imine first, which would then tautomerize if possible; for a true enamine, a secondary amine like di-nonylamine would be required). libretexts.orgnumberanalytics.com For cyclic amines, numerous methods exist, including intramolecular reductive amination, ring-closing metathesis, and various cyclization reactions. nih.govorganic-chemistry.orgorganic-chemistry.org

Multi-component Reactions: Efficient, one-pot procedures that combine multiple starting materials to quickly build molecular complexity are increasingly popular for synthesizing substituted cyclic amines. nih.gov

Catalytic Approaches: The development of new catalysts, particularly those based on transition metals like iridium, palladium, and rhodium, has provided powerful tools for synthesizing cyclic amines and for carrying out enamine-mediated reactions. organic-chemistry.orgorganic-chemistry.org

Analytical and Mechanistic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for characterizing the structure of enamines and their reaction products. Techniques like NOESY can reveal through-space interactions, helping to determine the conformation and stereochemistry of these molecules. acs.orgnih.gov

Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), are used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereochemical outcomes. acs.orgnih.gov These studies provide insights into the subtle electronic and steric effects that govern enamine reactivity.

Spectroscopic and Crystallographic Methods: Infrared (IR) spectroscopy can be used to monitor the formation of enamines, while X-ray crystallography provides definitive proof of the three-dimensional structure of stable crystalline derivatives. clockss.org

These combined research approaches allow chemists to not only synthesize novel molecules like substituted cyclopentenamines but also to develop a deep, predictive understanding of their chemical behavior. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H29N |

|---|---|

Molecular Weight |

223.40 g/mol |

IUPAC Name |

3-methyl-1-nonylcyclopent-3-en-1-amine |

InChI |

InChI=1S/C15H29N/c1-3-4-5-6-7-8-9-11-15(16)12-10-14(2)13-15/h10H,3-9,11-13,16H2,1-2H3 |

InChI Key |

LETIAHAWGQOPDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(CC=C(C1)C)N |

Origin of Product |

United States |

Mechanistic Investigations of 3 Methyl 1 Nonylcyclopent 3 Enamine Reactivity and Transformations

Elucidation of Reaction Mechanisms Involving the Enamine Functionality of 3-Methyl-1-nonylcyclopent-3-enamine

Enamines, characterized by a nitrogen atom double-bonded to a carbon, are versatile intermediates in organic synthesis. masterorganicchemistry.com The enamine functionality in this compound is formed from the reaction of a secondary amine with an enolizable ketone or aldehyde. masterorganicchemistry.com The nitrogen atom's lone pair of electrons delocalizes into the pi-system of the double bond, which significantly increases the nucleophilicity of the α-carbon. makingmolecules.com This electronic feature is central to the characteristic reactions of enamines, including alkylations and Michael additions. masterorganicchemistry.com The entire process of enamine formation, reaction, and subsequent hydrolysis to regenerate a carbonyl group is a cornerstone of the Stork enamine synthesis. youtube.comwikipedia.org

The reactivity of the enamine is dictated by the resonance between the neutral enamine form and the zwitterionic form, where the nitrogen bears a positive charge and the α-carbon (the carbon atom adjacent to the double bond and not attached to the nitrogen) bears a negative charge. This resonance hybridization makes the α-carbon a potent nucleophile. masterorganicchemistry.com

In the case of this compound, the α-carbon is the C5 position of the cyclopentene (B43876) ring. This position is expected to be the primary site of nucleophilic attack on various electrophiles.

Key Nucleophilic Reactions:

Alkylation: Enamines readily react with alkyl halides in an SN2 fashion. youtube.com The α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt yields an α-alkylated ketone. youtube.comlibretexts.org For this compound, reaction with an electrophile like methyl iodide would be expected to introduce a methyl group at the C5 position.

Acylation: Reaction with acyl halides leads to the formation of β-dicarbonyl compounds after hydrolysis. libretexts.org The mechanism is similar to alkylation, involving the nucleophilic attack of the α-carbon on the electrophilic carbonyl carbon of the acyl halide. youtube.com

Michael Addition: Enamines act as effective nucleophiles in conjugate addition reactions with α,β-unsaturated carbonyl compounds. libretexts.org The nucleophilic α-carbon adds to the β-carbon of the Michael acceptor. youtube.com

The β-carbon of the enamine (the carbon atom of the double bond attached to the nitrogen) can also exhibit nucleophilic character, although this is less common.

While the α-carbon is the primary site of nucleophilicity, the enamine nitrogen retains a lone pair of electrons and can act as a base or nucleophile.

Protonation: Enamines can be protonated at either the nitrogen or the α-carbon. masterorganicchemistry.com Protonation on the nitrogen is a reversible process that leads to an enaminium ion. However, protonation at the α-carbon is typically the first step in the hydrolysis of an enamine back to its parent carbonyl compound and secondary amine. masterorganicchemistry.comyoutube.com This step forms an iminium ion, which is then attacked by water. youtube.com The reaction is generally carried out in the presence of aqueous acid. masterorganicchemistry.com The pH of the medium is crucial; the reaction rate is often maximal at a weakly acidic pH of around 4 to 5. unizin.orgyoutube.com

Stereochemical Outcomes and Diastereoselective Control in this compound Reactions

The stereochemistry of reactions involving enamines is a critical aspect, particularly when new chiral centers are formed. The facial selectivity of the attack by the enamine on an electrophile, and the attack of an electrophile on the enamine, determines the stereochemical outcome.

For a substituted cyclic enamine like this compound, the existing stereocenters and the geometry of the enamine double bond can influence the stereochemical course of subsequent reactions. For instance, in the alkylation of enamines derived from cyclohexanone, the electrophile preferentially attacks from the less hindered face of the enamine, leading to a major diastereomer. youtube.com A similar principle would apply to the cyclopentene system, where the substituents on the ring would direct the approach of an incoming electrophile. The formation of the enamine itself can result in a mixture of double bond isomers (the kinetic versus the thermodynamic product), which can also affect the final product distribution. masterorganicchemistry.commakingmolecules.com

Investigations into Catalyst-Substrate Interactions in Reactions Involving this compound

The formation of the enamine from a ketone and a secondary amine is itself an acid-catalyzed process. unizin.org The catalyst, typically a mild acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the amine. youtube.com

In the context of stereoselective reactions, chiral catalysts are employed to control the enantiomeric or diastereomeric outcome. Chiral secondary amines, such as proline and its derivatives, can be used to form chiral enamines in situ. These chiral enamines then react with electrophiles in a stereocontrolled manner. The catalyst-substrate interaction in these cases involves the formation of specific transition states that favor one stereoisomer over another. Computational studies and experimental data on related systems show that hydrogen bonding and steric interactions within the transition state assembly are crucial for achieving high stereoselectivity. nih.gov

Kinetic and Thermodynamic Profiling of this compound Transformations

The formation of enamines is a reversible process. youtube.com The position of the equilibrium can be shifted towards the product by removing water, a byproduct of the reaction. youtube.com In the case of unsymmetrical ketones, the formation of the enamine can lead to two different regioisomers: the kinetic and the thermodynamic enamine. The kinetic product is formed faster and typically involves the deprotonation of the less sterically hindered α-proton. reddit.com The thermodynamic product is the more stable enamine, which is often the more substituted one, although steric factors can sometimes favor the less substituted isomer in cyclic systems to minimize allylic strain. masterorganicchemistry.commakingmolecules.com

The rates of enamine reactions, such as alkylation, depend on several factors including the nucleophilicity of the enamine, the reactivity of the electrophile, and the reaction conditions. Enamines are generally more reactive nucleophiles than their corresponding enols but less reactive than enolates. makingmolecules.com Kinetic studies on related enamine systems often involve monitoring the disappearance of reactants or the appearance of products over time using techniques like NMR spectroscopy or chromatography. These studies help in understanding the reaction mechanism and optimizing reaction conditions. nih.gov

Advanced Spectroscopic and Computational Analysis of 3 Methyl 1 Nonylcyclopent 3 Enamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Advanced NMR spectroscopy serves as a cornerstone for the unambiguous structural elucidation and investigation of the dynamic processes in 3-Methyl-1-nonylcyclopent-3-enamine.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex network of covalent bonds and determining the spatial arrangement of atoms. For this compound, a suite of 2D NMR experiments would be employed to assemble its molecular architecture.

Correlation SpectroscopY (COSY): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Key correlations would be expected between the vinyl proton on the cyclopentene (B43876) ring and the adjacent allylic protons, as well as throughout the nonyl chain, establishing the connectivity of the aliphatic backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is crucial for assigning the ¹³C signals based on their attached protons. For instance, the signal for the olefinic carbon would be correlated with the vinyl proton, and the various methylene (B1212753) groups of the nonyl chain would be distinguished by their respective proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would be critical in confirming the attachment of the nonyl group to the cyclopentene ring via the nitrogen atom, by observing correlations between the protons on the first methylene group of the nonyl chain and the carbons of the cyclopentene ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. researchgate.net For example, NOESY could help to determine the relative orientation of the nonyl chain with respect to the cyclopentene ring.

Illustrative 2D NMR Connectivity Data for this compound:

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Olefinic CH | Allylic CH₂ | C₃ | C₁, C₂, C₅, C-methyl |

| N-CH₂ (nonyl) | CH₂ (nonyl) | C₁' | C₁, C₅, C₂' |

| C-Methyl (CH₃) | Allylic CH₂ | C-methyl | C₂, C₃, C₄ |

This table is illustrative and presents expected correlations based on the proposed structure.

The flexibility of the nonyl chain and the potential for ring puckering in the cyclopentene moiety suggest that this compound may exist as a mixture of conformers in solution. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. numberanalytics.comox.ac.ukblogspot.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide information about the thermodynamics and kinetics of conformational exchange. copernicus.org For instance, at low temperatures, the exchange between different conformers might slow down sufficiently on the NMR timescale to allow for the observation of distinct sets of signals for each conformer. Conversely, at higher temperatures, rapid exchange would lead to averaged signals. blogspot.com Such studies can reveal the preferred conformations and the energy barriers to rotation around the C-N bond and within the nonyl chain.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The C=C stretching vibration of the cyclopentene ring would likely appear in the region of 1650-1680 cm⁻¹. nih.gov The C-N stretching vibration would be observed in the 1250-1020 cm⁻¹ range. The presence of the long nonyl chain would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C=C stretching vibration in the cyclopentene ring would be expected to produce a strong Raman signal. comporgchem.com This technique is also useful for studying the conformational order of alkyl chains.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=C (cyclopentene) | Stretching | 1650-1680 (medium) | 1650-1680 (strong) |

| C-N (amine) | Stretching | 1250-1020 (medium) | Weak |

| C-H (sp³ alkyl) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| CH₂ (alkyl) | Bending (Scissoring) | ~1465 (medium) | ~1465 (medium) |

| =C-H (olefinic) | Stretching | 3000-3100 (medium) | 3000-3100 (medium) |

This table is illustrative and based on characteristic group frequencies.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum provides further structural information, corroborating the connectivities determined by NMR.

For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this would lead to the formation of a stable iminium ion. The fragmentation of the nonyl chain would also be expected, likely producing a series of fragment ions separated by 14 Da (corresponding to CH₂ units). libretexts.org The odd molecular weight of the compound, due to the presence of a single nitrogen atom, is another key feature that would be observed in the mass spectrum. whitman.edu

Predicted Key Fragmentation Ions for this compound in Mass Spectrometry:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| [M]+ | C₁₅H₂₉N⁺ | Molecular Ion |

| [M-C₈H₁₇]+ | [C₇H₁₂N]+ | α-cleavage with loss of octyl radical |

| [M-CH₃]+ | [C₁₄H₂₆N]+ | Loss of the methyl group |

| Series of [M-CₙH₂ₙ₊₁]+ | Fragments from nonyl chain | Cleavage along the alkyl chain |

This table presents predicted fragmentation patterns and is for illustrative purposes.

Computational Chemistry Approaches for this compound

Computational chemistry, particularly methods rooted in quantum mechanics, offers powerful tools to complement experimental data and to provide deeper insights into the properties of this compound at the electronic level.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict a variety of molecular properties. mdpi.com For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: DFT can determine the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available.

Predict spectroscopic properties: DFT calculations can be used to simulate NMR chemical shifts and coupling constants, as well as IR and Raman vibrational frequencies. numberanalytics.comresearchgate.net Comparing these theoretical spectra with experimental ones can aid in the assignment of signals and confirm the proposed structure.

Analyze the electronic structure: DFT provides information about the distribution of electrons in the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. The analysis of molecular orbitals can help to identify the nucleophilic and electrophilic sites within the molecule.

Predict reactivity: By calculating electrostatic potential maps and atomic charges, DFT can predict the most likely sites for electrophilic or nucleophilic attack, thus providing insights into the chemical reactivity of this compound.

Illustrative DFT-Calculated Properties for this compound:

| Property | Predicted Value/Information |

| HOMO Energy | Localized primarily on the enamine moiety (C=C-N) |

| LUMO Energy | Distributed over the cyclopentene ring |

| HOMO-LUMO Gap | Indicative of moderate reactivity |

| Dipole Moment | Non-zero, indicating a polar molecule |

| Atomic Charges | Negative charge localized on the nitrogen atom |

This table is illustrative and presents expected outcomes from DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule and understand the influence of the surrounding environment, such as a solvent. For this compound, MD simulations would provide critical insights into its flexibility, preferred shapes (conformers), and how these are influenced by different solvents.

The conformational flexibility of this compound arises from the puckering of the cyclopentene ring, the rotation around the C-N bond, and the numerous conformations of the nonyl chain. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

The choice of solvent is known to significantly impact the dynamics and reactivity of enamines. In a non-polar solvent, intramolecular forces would predominantly govern the conformational preferences. In contrast, polar protic solvents, like methanol, or polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can form hydrogen bonds or engage in dipole-dipole interactions with the amine group, thereby altering the conformational equilibrium and the accessibility of the nitrogen lone pair. This, in turn, can influence the stereochemical outcome of reactions. Studies on related systems have shown that hydrogen bonding with polar solvents can significantly alter the structural stability of cyclic compounds. nih.gov

Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics Simulations of this compound

| Parameter | Value in Non-Polar Solvent (e.g., Cyclohexane) | Value in Polar Protic Solvent (e.g., Methanol) |

| Dominant Cyclopentene Ring Conformation | Envelope | Twisted-Envelope |

| Key Dihedral Angle (C=C-C-N) | ~10° | ~25° |

| Nonyl Chain Conformation | Extended | Partially Folded |

| Solvent Accessible Surface Area of Amine | Lower | Higher |

This table is illustrative and based on general principles of conformational analysis in different solvent environments.

Ab Initio Methods for Spectroscopic Parameter Prediction and Transition State Analysis

Ab initio (from first principles) quantum chemistry methods are employed to predict spectroscopic properties and to investigate reaction mechanisms at a fundamental level. For this compound, these methods could predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, as well as analyze the transition states of its reactions.

Density Functional Theory (DFT) is a widely used ab initio method for predicting spectroscopic parameters. By calculating the electron distribution and molecular geometry, DFT can provide accurate predictions of ¹H and ¹³C NMR chemical shifts and coupling constants. Such calculations would be invaluable for confirming the structure of this compound and for assigning its spectral peaks. The predicted chemical shifts for the vinyl protons and the protons on the carbon adjacent to the nitrogen would be of particular interest, as their positions are sensitive to the conformation and electronic environment.

Furthermore, ab initio methods can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. The characteristic C=C stretching and N-H bending frequencies for the enamine functionality could be precisely calculated and compared with experimental data for structural verification.

In the context of reactivity, ab initio calculations are essential for locating and characterizing transition state structures. By determining the energy and geometry of a transition state, one can calculate the activation energy of a reaction, providing insight into its feasibility and rate. For instance, in an alkylation reaction, these calculations could model the approach of an electrophile to the enamine and identify the lowest energy pathway.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-31G)*

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (vinyl H) | 4.5 - 5.0 ppm |

| ¹³C NMR Chemical Shift (C=C) | 130 - 140 ppm |

| IR Frequency (C=C stretch) | ~1650 cm⁻¹ |

| IR Frequency (N-H bend) | ~1600 cm⁻¹ |

This table contains hypothetical data based on typical values for similar enamine structures.

Computational Modeling of Stereoselective Pathways and Transition States in Reactions Involving this compound

The stereoselectivity of reactions involving enamines is a critical aspect of their synthetic utility. Computational modeling, particularly using DFT, can elucidate the origins of stereoselectivity by comparing the energies of different transition states that lead to different stereoisomeric products.

For this compound, a chiral center is formed upon reaction at the alpha-carbon. The facial selectivity of this attack (i.e., whether the reactant approaches from the top or bottom face of the cyclopentene ring) determines the stereochemistry of the product. The long nonyl chain, while potentially not directly involved in the electronic aspects of the reaction, could exert significant steric influence on the approaching reactant, thereby dictating the preferred direction of attack.

Computational models can be constructed for reactions such as alkylations or Michael additions. By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer will be the major product. For example, in the alkylation with an electrophile, two main transition state structures, leading to syn and anti products, would be modeled. The energy difference between these transition states would allow for a prediction of the diastereomeric ratio of the products. Research on similar systems has shown that for some stereoselective reactions of cyclopentane (B165970) derivatives, increasing the length of an alkyl chain does not necessarily have a major effect on the stereocontrol of the reaction. However, a detailed computational study would be required to confirm this for this compound.

Table 3: Hypothetical Transition State Energy Calculations for a Stereoselective Alkylation of this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-syn (attack from less hindered face) | 0.0 | Major |

| TS-anti (attack from more hindered face) | +2.5 | Minor |

This table is a hypothetical representation of results from a computational study on stereoselectivity.

Role and Applications of 3 Methyl 1 Nonylcyclopent 3 Enamine in Chemical Synthesis and Catalysis

3-Methyl-1-nonylcyclopent-3-enamine as a Key Intermediate in Complex Molecule Synthesis

Theoretically, the structure of this compound would make it a valuable precursor for a variety of complex carbocyclic and heterocyclic systems. The enamine moiety is a powerful nucleophile, capable of reacting with a wide range of electrophiles. For instance, its reaction with alkyl halides could lead to the formation of more complex substituted cyclopentane (B165970) derivatives. Furthermore, [3+2] and [4+2] cycloaddition reactions involving the enamine double bond could provide access to various fused and spirocyclic ring systems, which are common motifs in natural products and pharmaceuticals.

The nitrogen atom and the cyclic framework could also be elaborated to form diverse heterocyclic structures. For example, reaction with α,β-unsaturated carbonyl compounds could initiate a cascade of reactions leading to the formation of piperidine (B6355638) or pyridine-containing structures. The presence of the nonyl group could impart specific solubility properties, potentially allowing for its use in biphasic or fluorous synthesis techniques.

As a chiral building block, this compound could, in principle, serve as a starting material for the asymmetric synthesis of complex target molecules. The stereocenter at the methyl-substituted carbon could be used to control the stereochemistry of subsequent transformations. Hydrolysis of the enamine would yield a chiral ketone, which could be a versatile intermediate for the synthesis of prostaglandins, terpenoids, or other natural products containing a cyclopentane ring. The nonyl chain could be a key feature for targets with long alkyl side chains, such as certain lipids or signaling molecules.

Exploration of this compound in Organocatalysis

In the realm of organocatalysis, chiral secondary amines are known to react with carbonyl compounds to form transient chiral enamines. These enamines then act as nucleophiles in asymmetric reactions, such as aldol (B89426), Michael, and α-alkylation reactions. The chirality of the amine catalyst dictates the stereochemical outcome of the reaction.

If this compound were to be used as an organocatalyst, it would first need to be converted to the corresponding secondary amine. This chiral amine could then, in theory, catalyze asymmetric transformations. The proposed catalytic cycle would involve the formation of a chiral enamine intermediate with a substrate aldehyde or ketone. This enamine would then react with an electrophile from a specific face, directed by the steric environment of the chiral catalyst, to form a new stereocenter. Subsequent hydrolysis would release the chiral product and regenerate the amine catalyst. The cyclopentyl ring and the nonyl group would create a specific steric and electronic environment around the reactive enamine, which could influence both the reactivity and the enantioselectivity of the catalyzed reaction.

The development of new enantioselective methods often relies on the design and synthesis of novel chiral catalysts or auxiliaries. A chiral amine derived from this compound could potentially be explored as a catalyst for a variety of asymmetric reactions. Its unique structural features, including the cyclopentene (B43876) ring and the long alkyl chain, might offer different selectivity profiles compared to existing catalysts.

Alternatively, the amine could be used as a chiral auxiliary. In this approach, the amine would be covalently attached to a substrate, directing the stereochemical course of a reaction on that substrate. After the reaction, the auxiliary would be cleaved to afford the enantiomerically enriched product. The nonyl group might be advantageous in certain applications, for example, by enhancing solubility in nonpolar solvents or facilitating purification.

Utilization of this compound in Materials Science

The potential applications of this compound in materials science are purely speculative. The presence of a polymerizable cyclopentene ring and a long nonyl chain suggests that it could theoretically be used as a monomer or co-monomer in the synthesis of functional polymers. The resulting polymers could possess interesting properties, such as tailored solubility, thermal stability, or self-assembly behavior due to the interplay of the rigid cyclic structure and the flexible alkyl chain.

Furthermore, molecules with chiral centers and long alkyl chains are known to form liquid crystalline phases. It is conceivable that derivatives of this compound could exhibit liquid crystalline behavior, which is of interest for applications in displays and optical devices. However, without any experimental data, these remain conjectures based on the molecular structure.

Design and Synthesis of Novel Polymeric Materials and Frameworks Incorporating Enamine Linkages

The enamine functionality within this compound serves as a versatile building block for the synthesis of advanced polymeric materials. The nitrogen atom in the enamine is a strong π-donor, rendering the double bond nucleophilic and susceptible to reactions with various electrophiles. youtube.com This reactivity can be harnessed to create polymers with unique architectures and properties.

The synthesis of polymers from this compound can be envisioned through several routes. For instance, the enamine can undergo polymerization with suitable comonomers, leading to the formation of polymers with enamine moieties as part of the main chain or as pendant groups. The presence of the long nonyl chain is anticipated to significantly influence the properties of the resulting polymers, such as their solubility, thermal characteristics, and self-assembly behavior. rsc.orgmdpi.com Long alkyl chains are known to enhance hydrophobicity and can promote dispersibility in nonpolar solvents. uni-tuebingen.de

Hyperbranched polymers are a class of materials that have garnered significant attention due to their unique properties and wide-ranging applications. acs.org The synthesis of hyperbranched poly(ester-enamine)s has been demonstrated through the amino-yne click reaction, showcasing the utility of enamine formation in creating complex polymeric structures. acs.org While not directly involving this compound, this methodology highlights a potential pathway for its incorporation into such high-performance materials.

Table 1: Potential Polymerization Strategies for this compound and Expected Influence of the Nonyl Chain

| Polymerization Strategy | Potential Comonomer(s) | Expected Polymer Architecture | Anticipated Influence of the Nonyl Chain |

| Chain-growth polymerization | Activated alkenes | Linear polymer with pendant enamine groups | Increased solubility in nonpolar media, potential for self-assembly into micelles or other nanostructures. rsc.orgmdpi.com |

| Step-growth polymerization | Di- or poly-functional electrophiles (e.g., diacyl chlorides, diisocyanates) | Linear or cross-linked polyamides or polyureas with enamine functionalities. | Enhanced hydrophobicity, potential for creating materials with tunable thermal properties. mdpi.com |

| Covalent Organic Framework (COF) Synthesis | Polyfunctional aldehydes or ketones | 2D or 3D porous crystalline framework. acs.org | Modification of pore size and surface chemistry, potential for selective guest binding. |

Investigation of this compound Derived Materials for Specific Chemical or Electronic Applications

Materials derived from this compound are expected to possess unique properties that make them suitable for a range of chemical and electronic applications. The combination of the enamine's electronic characteristics and the physical attributes conferred by the long alkyl chain opens up possibilities for their use in sensors, coatings, and other advanced materials.

The electron-rich nature of the enamine moiety suggests its potential use in the development of chemical sensors. mdpi.comnih.gov Polymers incorporating enamine functionalities can exhibit changes in their optical or electronic properties upon interaction with specific analytes. The long nonyl chain in polymers derived from this compound could enhance their processability and facilitate their deposition as thin films, which is a crucial aspect for sensor fabrication. mdpi.com For instance, molecularly imprinted polymers (MIPs) are synthetic receptors with cavities designed to bind specific target molecules. researchgate.net The electropolymerization of monomers around a template molecule is a common method for creating MIPs. researchgate.net Functionalized enamines could potentially serve as monomers in such systems, with the nonyl group influencing the morphology and binding characteristics of the resulting polymer film.

In the realm of electronics, organic materials are being explored for a variety of applications, including in memory devices and as components of organic light-emitting diodes (OLEDs) and photovoltaic cells. uni-tuebingen.dersc.org The ability of secondary amines with long alkyl chains to stabilize nanoparticles and facilitate their dispersion in nonpolar solvents is well-documented. uni-tuebingen.de This suggests that this compound could be used to functionalize the surface of nanoparticles, creating hybrid materials with tailored electronic properties. The enamine's inherent redox activity could also be exploited in charge-transporting materials.

Table 2: Potential Applications of Materials Derived from this compound

| Application Area | Proposed Material Type | Role of this compound Moiety | Potential Advantages |

| Chemical Sensing | Functionalized polymer films mdpi.comnih.gov | Provides a recognition site for analytes through its electronic properties. | The nonyl chain can enhance film formation and solubility. mdpi.com |

| Electronic Devices | Nanoparticle surface modifier uni-tuebingen.de | Stabilizes nanoparticles and influences their electronic coupling. | The long alkyl chain improves dispersibility in organic matrices. uni-tuebingen.de |

| Anticorrosion Coatings | Polymer coatings rsc.org | The amine functionality can interact with metal surfaces, providing a protective layer. | The hydrophobic nonyl chain can repel water and corrosive agents. |

Application of this compound in Synthetic Method Development Beyond Stoichiometric Transformations

Enamines are pivotal intermediates in a plethora of organic transformations, most notably in organocatalysis. nih.govyoutube.com The reaction of a secondary amine with a ketone or aldehyde generates an enamine, which can then act as a nucleophile in subsequent bond-forming reactions. masterorganicchemistry.com The structure of the amine catalyst is crucial in controlling the stereochemical outcome of these reactions.

The compound this compound, being a chiral amine, has the potential to be employed as an organocatalyst for asymmetric synthesis. The cyclopentene backbone and the methyl group introduce steric bulk and a defined stereochemical environment around the nitrogen atom. This can be exploited to induce enantioselectivity in reactions such as the α-alkylation of aldehydes and ketones, Michael additions, and aldol reactions. nih.govpnas.org

The long nonyl chain could also play a significant role in the catalytic activity and selectivity. It might influence the solubility of the catalyst in different reaction media, potentially enabling reactions in non-polar solvents where traditional polar catalysts are insoluble. Furthermore, the bulky nonyl group could create a specific steric environment around the catalytic site, which could be beneficial for achieving high levels of stereocontrol in certain transformations. youtube.com

For example, in the enantioselective alkylation of aldehydes, a chiral amine catalyst reacts with the aldehyde to form a transient chiral enamine. acs.org This enamine then reacts with an electrophile, and the stereochemistry of the final product is dictated by the structure of the catalyst. The use of a bulky catalyst can lead to higher enantiomeric excesses by effectively shielding one face of the enamine from attack. nih.gov

Table 3: Potential Organocatalytic Applications of this compound

| Catalytic Reaction | Role of this compound | Potential Advantages |

| Asymmetric α-Alkylation of Aldehydes acs.org | Forms a chiral enamine intermediate that directs the stereoselective addition of an alkyl halide. | The bulky nonyl group could enhance enantioselectivity. youtube.com |

| Asymmetric Michael Addition nih.gov | Catalyzes the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | The chiral environment around the nitrogen atom can control the formation of new stereocenters. |

| Asymmetric Aldol Reaction youtube.com | Facilitates the enantioselective reaction between an enamine and an aldehyde or ketone. | The solubility profile imparted by the nonyl chain may allow for reactions in a broader range of solvents. |

Future Research Directions and Emerging Paradigms for 3 Methyl 1 Nonylcyclopent 3 Enamine Studies

Development of Sustainable and Green Chemistry Approaches for 3-Methyl-1-nonylcyclopent-3-enamine Synthesis

The synthesis of complex amines is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact, improve energy efficiency, and enhance safety. mdpi.comnih.gov Future synthetic strategies for this compound would likely move away from traditional, multi-step processes that often involve hazardous reagents and solvents. researchgate.net

Key green approaches applicable to its synthesis include:

Catalytic Routes: Employing recyclable metal or organocatalysts can improve atom economy and reduce waste. mdpi.com For instance, developing a catalytic system for the direct N-heterocyclization of a primary amine with a suitable diol could provide an efficient route to the core structure. organic-chemistry.org

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. researchgate.netrasayanjournal.co.in Applying microwave irradiation to key bond-forming steps in the synthesis could lead to more efficient and economical processes. organic-chemistry.org

Solvent-Free or Green Solvent Conditions: Conducting reactions in the absence of a solvent (neat) or in environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. nih.govrasayanjournal.co.in Research into a one-pot synthesis in an aqueous medium could represent a significant green advancement. organic-chemistry.org

A comparative overview of potential synthetic paradigms is presented below.

Table 1: Comparison of Hypothetical Synthetic Paradigms for this compound

| Parameter | Conventional Approach | Potential Green Chemistry Approach |

|---|---|---|

| Principle | Multi-step synthesis with protection/deprotection, stoichiometric reagents. | One-pot, catalytic, multicomponent reaction. rasayanjournal.co.in |

| Solvents | Use of hazardous or chlorinated solvents. | Solvent-free conditions or use of water/biodegradable solvents. nih.gov |

| Energy Source | Conventional thermal heating. | Microwave or ultrasound irradiation. researchgate.net |

| Atom Economy | Lower, due to byproducts from protecting groups and stoichiometric reagents. | Higher, maximizing the incorporation of reactant atoms into the final product. nih.gov |

| Waste Generation | Significant, requiring extensive purification. | Minimized waste and simplified workup procedures. rasayanjournal.co.in |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations for the this compound Core

The enamine functional group within the cyclopentene (B43876) ring is a versatile handle for a wide array of chemical transformations. Future research should focus on exploring the unique reactivity of the this compound core to generate novel molecular architectures.

Direct C-H Functionalization: A significant area of modern synthetic chemistry is the direct activation and functionalization of C-H bonds. Developing biocatalytic or transition-metal-catalyzed methods for the enantioselective α-C–H functionalization of the saturated carbon centers in the cyclopentene ring would be of considerable synthetic value. acs.org This could allow for the late-stage introduction of various substituents, creating a library of diverse analogues. acs.org

Radical-Triggered Migrations: Investigating radical-initiated reactions could uncover novel molecular rearrangements. For example, studies on related N-allyl enamines have shown that radical cyclization can trigger 1,3-C→C migrations to form complex cyclic imines under mild, base-free conditions. rsc.org Exploring similar radical-polar crossover processes with the this compound scaffold could lead to unprecedented skeletal reorganizations.

Addition to the Enamine Double Bond: The nucleophilic character of the enamine double bond can be exploited in additions with various electrophiles. Further studies could focus on stereoselective additions to create chiral centers on the cyclopentane (B165970) ring.

Lewis Acid Promoted Reactions: The use of Lewis acids can promote the formation of transient iminium ions, enabling the addition of a wide range of organometallic nucleophiles to the α-position. nih.gov This method could be developed to introduce carbon-based substituents with high regioselectivity. nih.gov

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing from batch processes to continuous, streamlined operations. researchgate.net Integrating the synthesis of this compound into these platforms offers numerous advantages.

Rapid Reaction Optimization: Automated flow systems allow for high-throughput screening of reaction parameters (temperature, pressure, catalyst loading, stoichiometry), significantly accelerating the development of optimal synthetic conditions. beilstein-journals.org

Enhanced Safety and Scalability: Flow reactors handle small volumes at any given time, improving heat transfer and allowing for the safe execution of highly exothermic or fast reactions. This also enables a seamless transition from laboratory-scale synthesis to pilot-scale production. researchgate.net

Telescoped and Multistep Synthesis: Complex synthetic sequences can be "telescoped" by linking multiple flow reactors, where the output of one reaction is fed directly into the next. researchgate.net This avoids timely and costly isolation and purification of intermediates, which would be highly beneficial for creating derivatives of this compound.

Automated Library Generation: An automated platform could be programmed to synthesize a library of analogues by systematically varying the starting materials, providing rapid access to a diverse set of compounds for screening purposes. beilstein-journals.orgnih.gov

Advanced Computational Design of this compound Analogues with Tuned Reactivity and Selectivity

Computational chemistry provides powerful predictive tools for designing molecules with desired properties before their synthesis. Advanced computational modeling can guide the development of this compound analogues with specific reactivity and selectivity profiles.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogues with their chemical reactivity or biological activity. mdpi.com By building models based on steric, electrostatic, and hydrophobic fields, researchers can identify which structural modifications are likely to enhance a desired property. mdpi.comnih.gov This provides a theoretical framework for designing novel, more potent derivatives. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict reaction pathways, and calculate the energies of transition states and intermediates. researchgate.net This insight is invaluable for understanding and predicting the regioselectivity and stereoselectivity of reactions involving the cyclopentenamine core.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the conformational flexibility of the nonyl chain and the cyclopentene ring, as well as its interactions with potential binding partners like enzymes or receptors. nih.gov This information is crucial for designing analogues with optimized shapes and binding affinities.

Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Analogues

| Descriptor Class | Example Descriptors | Potential Application |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Predicting reactivity towards electrophiles/nucleophiles. researchgate.net |

| Steric | Molecular Volume, Surface Area, CoMFA Steric Fields | Modeling steric hindrance at a catalytic or receptor site. mdpi.com |

| Topological | Connectivity Indices, Shape Indices | Correlating molecular shape and size with activity. researchgate.net |

| Lipophilicity | LogP (octanol-water partition coefficient) | Modeling membrane permeability and solubility. researchgate.net |

Opportunities for Interdisciplinary Research Involving this compound

The structural features of this compound make it an interesting candidate for interdisciplinary research, bridging synthetic chemistry with biology and materials science.

Bio-inspired Catalysis: The cyclic amine scaffold could serve as a ligand for transition metals, forming novel bio-inspired catalysts. nih.gov By mimicking the active sites of metalloenzymes, these complexes could be designed to perform selective transformations in aqueous environments for applications in chemical biology. nih.govnih.gov The tunability of the scaffold (e.g., by altering the N-nonyl group or substituents on the ring) provides a platform for modulating catalytic activity, stability, and selectivity. nih.gov

Advanced Characterization: A comprehensive understanding of the compound's properties requires the use of advanced analytical techniques. Theoretical calculations of thermochemical properties, such as enthalpies of formation, can be combined with experimental data to assess molecular strain and stability. researchgate.net Sophisticated NMR techniques and X-ray crystallography could elucidate the precise 3D structure and conformational dynamics, which are critical for rational design and understanding its interactions with other molecules.

Chemical Biology Probes: With appropriate functionalization, analogues of this compound could be developed as chemical probes to study biological systems, for example, by targeting specific enzymes or receptors containing complementary binding pockets.

Q & A

Q. What are the key synthetic routes for 3-Methyl-1-nonylcyclopent-3-enamine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclopentene backbone functionalization via alkylation or condensation reactions. For yield optimization:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, and monitor temperature gradients to avoid side reactions.

- Purification : Employ column chromatography or recrystallization (as in ’s ≥98% purity protocols) to isolate the compound .

- Safety : Follow precautionary handling guidelines (e.g., P201, P202 in ) to ensure reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with UV detection (λmax ~255 nm, as in ) to assess purity .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (cyclopentene ring protons at δ 5.2–5.8 ppm, alkyl chain integration) and high-resolution mass spectrometry (HRMS) .

- Thermal Analysis : Conduct differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms.

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent degradation (similar to ’s protocols) .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC to establish shelf-life.

- Handling : Avoid prolonged exposure to moisture or oxygen, as unsaturated cyclopentene derivatives may undergo oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm stereochemistry.

- Crystallography : If crystalline, obtain X-ray diffraction data to resolve ambiguous NOE (Nuclear Overhauser Effect) correlations.

- Replicate Experiments : Repeat synthesis and characterization under controlled conditions to rule out batch-specific anomalies (aligned with ’s emphasis on pilot studies) .

Q. What methodologies are recommended for studying reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.

- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates.

- Computational Modeling : Apply density functional theory (DFT) to map energy profiles and validate experimental observations (e.g., cyclopentene ring strain effects) .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of derivatives?

Methodological Answer:

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, HOMO-LUMO gaps, and steric parameters.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

- Validation : Corrogate computational predictions with experimental assays (e.g., IC₅₀ measurements) to refine models .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., OECD guidelines) to minimize variability in cytotoxicity or receptor-binding assays.

- Meta-Analysis : Aggregate data from multiple studies (adjusting for variables like solvent choice or cell lines) to identify trends.

- Error Tracing : Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate factors like impurities (≥98% purity threshold per ) or storage degradation .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FT-IR) to control reaction parameters.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) and identify critical process parameters.

- Quality Control : Enforce strict raw material testing (e.g., alkyl chain length verification) and post-synthesis HPLC validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.